Structural Elucidation of Methyl 18-Oxooctadecanoate: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Analysis
Structural Elucidation of Methyl 18-Oxooctadecanoate: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Analysis
Executive Summary
Methyl 18-oxooctadecanoate (C₁₉H₃₆O₃) is a critical bifunctional fatty acid methyl ester (FAME) featuring a terminal aldehyde and a methyl ester group. It serves as a vital intermediate in lipidomics, polymer chemistry, and the synthesis of targeted protein degraders (PROTACs). Accurate structural characterization of this molecule is paramount, as the terminal aldehyde is highly susceptible to oxidation or acetalization.
This whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 18-oxooctadecanoate. By deconstructing the causality behind chemical shifts and establishing self-validating experimental protocols, this guide equips researchers with the analytical framework necessary to verify molecular integrity with absolute confidence.
Molecular Architecture & The Causality of Chemical Shifts
The structural duality of methyl 18-oxooctadecanoate—anchored by an ester at C1 and an aldehyde at C18—creates distinct electronic environments across its aliphatic backbone. Understanding the inductive and anisotropic effects of these functional groups is the key to accurate spectral assignment.
The Logic of the Aldehyde Terminus
The aldehyde proton (-CHO) is highly deshielded due to the combined electronegativity of the oxygen atom and the diamagnetic anisotropy of the C=O double bond. This pushes its resonance far downfield to 9.76 ppm [1]. Furthermore, the aldehyde proton couples with the adjacent C17 methylene group, resulting in a characteristic triplet with a small coupling constant ( 3J=1.9 Hz) [2].
The Logic of the Ester Terminus
Conversely, the methyl ester group is resonance-stabilized. The methoxy protons (-OCH₃) appear as a sharp, uncoupled singlet at 3.66 ppm . The C2 methylene protons, positioned alpha to the ester carbonyl, are less deshielded than those adjacent to the aldehyde, resonating at 2.30 ppm as a standard triplet ( 3J=7.5 Hz).
Fig 1. Causality of NMR chemical shifts and coupling logic in methyl 18-oxooctadecanoate.
High-Resolution ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a direct quantitative map of the molecule. The integration ratios act as a self-validating system : the ratio of the methoxy singlet (3H) to the aldehyde triplet (1H) must be exactly 3:1. Any deviation indicates incomplete esterification, aldehyde oxidation (to a carboxylic acid), or the presence of impurities [4].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |
| C18-H | 9.76 | t | 1.9 | 1H | Aldehyde proton; deshielded by C=O anisotropy. |
| -OCH₃ | 3.66 | s | - | 3H | Methoxy protons; sharp singlet due to lack of adjacent protons. |
| C17-H₂ | 2.42 | td | 7.4, 1.9 | 2H | Methylene α to aldehyde; split by C16 ( J=7.4 ) and C18 ( J=1.9 ). |
| C2-H₂ | 2.30 | t | 7.5 | 2H | Methylene α to ester; standard triplet splitting from C3. |
| C16-H₂ | 1.64 | m | - | 2H | Methylene β to aldehyde. |
| C3-H₂ | 1.61 | m | - | 2H | Methylene β to ester. |
| C4-C15 | 1.25 - 1.35 | m | - | 20H | Bulk aliphatic methylene envelope. |
Note: The C17 methylene appears as a triplet of doublets (td) because it experiences unequal coupling from the bulk chain ( J=7.4 Hz) and the aldehyde proton ( J=1.9 Hz).
¹³C NMR Spectral Analysis: Mapping the Carbon Framework
While ¹H NMR excels at quantifying proton environments, ¹³C NMR is critical for confirming the carbon backbone, particularly the quaternary carbonyl carbons which lack attached protons. The aldehyde carbon (C18) is highly deshielded, appearing at 202.9 ppm [3], which clearly distinguishes it from the ester carbonyl (C1) at 174.3 ppm .
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Assignment |
| C18 | 202.9 | Cq (Carbonyl) | Aldehyde carbon; extreme downfield shift due to highly polarized C=O bond. |
| C1 | 174.3 | Cq (Carbonyl) | Ester carbon; shielded relative to aldehyde via oxygen lone-pair resonance. |
| -OCH₃ | 51.4 | CH₃ | Methoxy carbon. |
| C17 | 43.9 | CH₂ | Methylene α to aldehyde; strongly deshielded by inductive effect. |
| C2 | 34.1 | CH₂ | Methylene α to ester. |
| C3 | 24.9 | CH₂ | Methylene β to ester. |
| C16 | 22.1 | CH₂ | Methylene β to aldehyde. |
| C4-C15 | 29.1 - 29.7 | CH₂ | Bulk aliphatic methylenes; heavily overlapping signals. |
Experimental Protocols & Self-Validating Workflows
To achieve the spectral resolution required to differentiate the alpha and beta methylenes of the two distinct termini, precise acquisition parameters must be followed.
Step-by-Step Methodology
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Sample Preparation (The Foundation of Accuracy):
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Weigh 15–20 mg of high-purity methyl 18-oxooctadecanoate.
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Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it lacks exchangeable protons that could obscure the aliphatic region, while TMS provides an absolute zero reference point.
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Transfer to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition:
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Frequency: 400 MHz (or higher).
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Temperature: 298 K.
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Scans: 16 to 32.
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Relaxation Delay (D1): 1.0 second.
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¹³C NMR Acquisition:
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Frequency: 100 MHz.
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Scans: 1024 to 2048 (due to the low natural abundance of ¹³C).
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Relaxation Delay (D1): 2.0 to 3.0 seconds. Causality: A longer D1 is mandatory to allow the quaternary carbonyl carbons (C1 and C18) to fully relax; otherwise, their signals will be artificially suppressed and potentially lost in the baseline noise.
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Processing & Validation:
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Apply Fourier Transform (FT) and perform manual phase correction.
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Calibrate the spectrum using the residual CHCl₃ peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C).
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Integrate the ¹H spectrum, setting the methoxy singlet to exactly 3.00. Verify that the aldehyde triplet integrates to 1.00 ± 0.05.
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Fig 2. Standardized NMR acquisition and processing workflow for FAME derivatives.
Conclusion
The structural validation of methyl 18-oxooctadecanoate relies heavily on the distinct electronic signatures of its terminal groups. By rigorously analyzing the 9.76 ppm ¹H shift and the 202.9 ppm ¹³C shift of the aldehyde, against the 3.66 ppm ¹H shift and 174.3 ppm ¹³C shift of the ester, researchers can confidently confirm both the identity and the purity of the synthesized compound. Adhering to the self-validating integration protocols outlined in this guide ensures robust, reproducible data suitable for advanced drug development and materials science applications.
References
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"1H NMR spectrum of butanal and aldehyde chemical shifts" DocBrown's Advanced Organic Chemistry URL: [Link]
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"ROMP of Cyclooctadiene and Cyclooctene with Dihydrofuran: Influence of Ru Fischer Carbene" National Science Foundation (NSF) Public Access Repository URL: [Link]
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"Metal-free mechanochemical oxidations in Ertalyte® jars: Experimental procedures" Beilstein Journal of Organic Chemistry URL:[Link]
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"Rapid NMR screening of total aldehydes to detect oxidative rancidity in vegetable oils and decorative cosmetics" ResearchGate URL: [Link]
